N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide
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Overview
Description
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide typically involves the reaction of azepane with acetic anhydride and a suitable base under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(hexahydro-1H-azepin-1-yl)-1-methyl-2-oxoethyl]acetamide
- N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-4-ethoxy-3-methylbenzenesulfonamide
- 1,2,4-oxadiazole derivatives containing amide fragments
Uniqueness
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its azepane ring and acetamide moiety contribute to its versatility in various chemical reactions and potential therapeutic applications .
Biological Activity
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by relevant research findings.
Chemical Structure and Properties
This compound features an azepane ring and an acetamide moiety, which contribute to its unique chemical properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding. This is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. This property is significant for therapeutic applications targeting receptor-mediated processes .
Biological Activity
Research has indicated that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that compounds similar to this compound possess antimicrobial properties. This suggests potential applications in treating infections caused by resistant bacterial strains.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
3. Analgesic Activity
Preliminary studies suggest that this compound may have analgesic effects, potentially through its action on pain pathways and receptor interactions .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Applications in Research and Industry
This compound has diverse applications:
Medicinal Chemistry
It serves as a lead compound for the development of new therapeutics targeting metabolic disorders and inflammation.
Pharmaceutical Development
The compound is utilized in drug formulation processes due to its favorable pharmacokinetic properties observed in preliminary studies.
Chemical Synthesis
As a building block in organic synthesis, it aids in creating more complex molecules for various applications in chemistry and biology .
Properties
IUPAC Name |
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-9(12-10(2)14)11(15)13-7-5-3-4-6-8-13/h9H,3-8H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXOYQSWQBTEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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